Raloxifene Bismethyl Ether - 84541-38-8

Raloxifene Bismethyl Ether

Catalog Number: EVT-344973
CAS Number: 84541-38-8
Molecular Formula: C30H31NO4S
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene Bismethyl Ether, commonly known as raloxifene, is a selective estrogen receptor modulator (SERM) that has been extensively studied for its effects on various biological systems. It is primarily known for its role in the prevention and treatment of postmenopausal osteoporosis, but its impact extends to other areas such as breast cancer and liver enzyme inhibition. The following analysis delves into the mechanism of action of raloxifene and its applications across different fields, as evidenced by the data from several research studies.

Synthesis Analysis

The synthesis of Raloxifene Bismethyl Ether involves a multi-step process. A key step involves the protection of the phenolic hydroxyl groups of Raloxifene as methyl ethers. This is typically achieved through alkylation using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The specific reaction conditions and reagents used may vary depending on the desired isomer and overall synthetic strategy. []

Molecular Structure Analysis

Raloxifene Bismethyl Ether is characterized by the presence of two methyl ether (-OCH3) groups. These methyl ether moieties replace the hydroxyl (-OH) groups found in the parent Raloxifene molecule. This structural modification alters the molecule's polarity and its interactions with biological targets, particularly the estrogen receptor. []

Chemical Reactions Analysis
  • Deprotection: The methyl ether protecting groups can be removed under specific conditions, typically acidic or Lewis acidic conditions, to regenerate the original hydroxyl groups. []
Applications in Various Fields

Osteoporosis Treatment

Raloxifene's ability to modulate osteoclast and osteoblast activity makes it a valuable agent in the treatment of osteoporosis. It has been shown to reduce the number of osteoclasts and inhibit bone resorption, while also stimulating osteoblast proliferation and activity, which is crucial for bone formation and maintenance4.

Breast Cancer Prevention

In the field of oncology, raloxifene has been explored for its potential in breast cancer prevention, particularly in postmenopausal women. A clinical trial demonstrated that raloxifene significantly reduced the proliferation marker Ki67 in estrogen receptor-positive breast cancer, indicating an antiproliferative effect. However, it did not affect apoptosis or have significant effects on estrogen receptor-negative tumors3.

Environmental Estrogen Exposure

Raloxifene's interaction with environmental estrogens highlights its potential application in mitigating the effects of xenoestrogen exposure. The compound effectively blocked the increase in uterine weight caused by certain environmental estrogens, suggesting a protective role against these compounds' estrogenic activities1.

Drug Metabolism and Interactions

The potent inhibition of human liver aldehyde oxidase by raloxifene suggests that it could influence the metabolism of other drugs, particularly those for which aldehyde oxidase-mediated metabolism is significant. This property of raloxifene may be relevant in the context of drug-drug interactions and the pharmacokinetics of co-administered medications2.

Raloxifene

Compound Description: Raloxifene is a selective estrogen receptor modulator (SERM) clinically used for treating and preventing osteoporosis in postmenopausal women. It also reduces the risk of invasive breast cancer in postmenopausal women with osteoporosis and those at high risk for invasive breast cancer. Raloxifene exerts its effects by binding to estrogen receptors, acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus) [].

Relevance: Raloxifene is the parent compound of raloxifene bismethyl ether. The bismethyl ether derivative is synthesized from raloxifene by methylating both hydroxyl groups. This modification alters the compound's physicochemical properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile [, , ].

Tamoxifen

Compound Description: Tamoxifen is a nonsteroidal antiestrogen widely used to treat and prevent estrogen receptor-positive breast cancer in pre- and postmenopausal women. Like raloxifene, it belongs to the SERM class, exhibiting agonistic or antagonistic effects depending on the tissue [, ].

Relevance: Tamoxifen shares a similar triarylethylene core structure with raloxifene, featuring three phenyl rings connected by an ethylene bridge. These structural similarities contribute to their shared mechanism of action as SERMs, binding to estrogen receptors and modulating their activity []. Researchers often investigate and compare the structure-activity relationships of tamoxifen and raloxifene analogs to identify compounds with improved potency, selectivity, or pharmacokinetic profiles [].

4-Hydroxytamoxifen (OHT)

Compound Description: 4-Hydroxytamoxifen (OHT) is the primary active metabolite of tamoxifen, formed through hepatic metabolism. It exhibits significantly higher binding affinity for estrogen receptors compared to tamoxifen and is considered the major contributor to the drug's antiestrogenic effects [].

Relevance: While not directly synthesized from raloxifene bismethyl ether, OHT is relevant because it highlights the importance of metabolism in the activity of antiestrogenic compounds. Similarly, raloxifene bismethyl ether might undergo metabolic transformations in vivo, potentially influencing its pharmacological profile and necessitating investigations into its active metabolites [].

(7β)-21-[4-[(Diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate (TAS-108)

Compound Description: TAS-108 is a novel steroidal antiestrogen that modulates the recruitment of transcriptional cofactors by estrogen receptors. It has shown promise as a potential treatment for breast cancer [].

Relevance: TAS-108, though structurally distinct from raloxifene bismethyl ether, belongs to the broader class of antiestrogens. The research on TAS-108 emphasizes the importance of understanding the metabolic fate and tissue distribution of antiestrogenic compounds, which is crucial for assessing the potential benefits and risks of novel analogs like raloxifene bismethyl ether [].

Dimethyl dicarboxylate biphenyl (DDB) analogs

Compound Description: Dimethyl dicarboxylate biphenyl (DDB) is a clinically used hepatoprotectant with demonstrated chemopreventive activity []. Researchers synthesized and evaluated sixteen novel DDB analogs, including 2,2′-bismethyl ester and ether derivatives, for their cancer preventive activity. Notably, compound 19, containing bisprenyl ether groups, showed significant potential as a cancer preventive agent [].

Relevance: While DDB analogs are structurally distinct from raloxifene bismethyl ether, the research on these compounds emphasizes the significance of exploring chemical modifications to enhance the biological activity of parent compounds. This concept is directly applicable to raloxifene bismethyl ether, where methylation potentially improves its pharmacological properties compared to raloxifene [].

Mechanism of Action

Raloxifene exhibits its biological effects by selectively modulating estrogen receptor activity. It acts as an antagonist in some tissues and as an agonist in others. For instance, raloxifene has been shown to block the uterine weight gain induced by xenoestrogens such as 1,1,1-trichloro-2, 2-bis(p-chlorophenyl)ethane and methoxychlor, suggesting that it exerts its estrogenic activities through a different site on the estrogen receptor or through a different mechanism than 17beta-estradiol1. Additionally, raloxifene has been identified as a potent inhibitor of human liver aldehyde oxidase, an enzyme involved in the metabolism of various drugs, indicating its potential to cause drug interactions2. In the context of bone health, raloxifene has been found to regulate both osteoclast and osteoblast activity, suggesting a dual role in bone resorption and formation4.

Properties

CAS Number

84541-38-8

Product Name

Raloxifene Bismethyl Ether

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C30H31NO4S

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3

InChI Key

MSRYQTKAUSVEDP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone; [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone;

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.